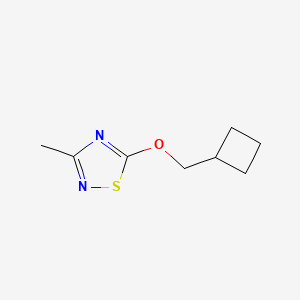

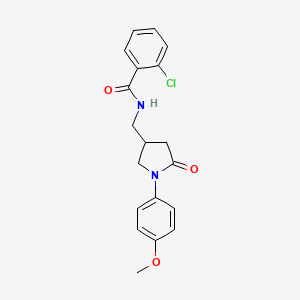

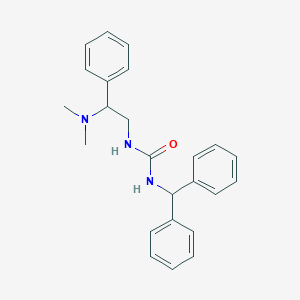

![molecular formula C17H10F2N2O2 B2752308 1-[(2,4-difluorophenoxy)acetyl]-1H-indole-3-carbonitrile CAS No. 1993014-69-9](/img/structure/B2752308.png)

1-[(2,4-difluorophenoxy)acetyl]-1H-indole-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[(2,4-difluorophenoxy)acetyl]-1H-indole-3-carbonitrile” is a chemical compound. It is related to the family of indole derivatives, which are known to be ideal precursors for the synthesis of active molecules . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

1-[(2,4-Difluorophenoxy)acetyl]-1H-indole-3-carbonitrile, as part of the broader indole derivative family, has its applications rooted in synthetic organic chemistry. The indole nucleus is pivotal in medicinal chemistry due to its presence in compounds with significant biological activity. Research has focused on developing novel synthesis methods for indole derivatives, emphasizing the reactivity of indoles with various agents to produce compounds with potential pharmacological activities. For example, Takéuchi et al. (2000) describe a novel and efficient synthesis of 3-fluorooxindoles from indoles, leveraging commercial reagents to achieve high yields, underscoring the synthetic versatility of indole derivatives in creating biologically relevant structures (Takéuchi, Tarui, & Shibata, 2000).

Nucleophilic Reactivities and Coupling Reactions

The nucleophilic reactivity of indoles, including their coupling reactions with various electrophilic partners, is a critical aspect of synthesizing complex organic molecules. The study by Lakhdar et al. (2006) explores the kinetics of coupling indoles with benzhydryl cations in different solvents, providing a detailed understanding of indole's nucleophilicity and its application in complex synthesis routes. This research offers insights into how modifications on the indole ring affect its reactivity, which is crucial for designing compounds with specific properties (Lakhdar et al., 2006).

Potential Biological Applications

While direct studies on this compound are limited, the scientific exploration around indole derivatives suggests a potential for biological application. Indole and its derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. As such, the chemical exploration and synthesis of novel indole derivatives, including the specific compound , may lead to the discovery of new therapeutic agents. The work by Rehman et al. (2022), focusing on the synthesis of new chalcone derivatives with anti-inflammatory activity, exemplifies the ongoing research into indole derivatives' potential health benefits (Rehman, Saini, & Kumar, 2022).

Propriétés

IUPAC Name |

1-[2-(2,4-difluorophenoxy)acetyl]indole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F2N2O2/c18-12-5-6-16(14(19)7-12)23-10-17(22)21-9-11(8-20)13-3-1-2-4-15(13)21/h1-7,9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLGVVCMBUSOBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C(=O)COC3=C(C=C(C=C3)F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

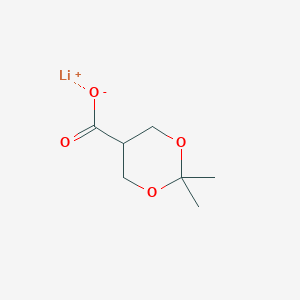

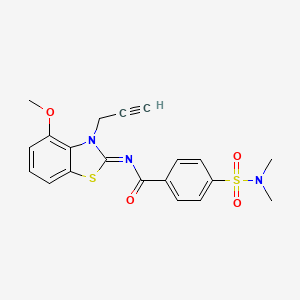

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2752226.png)

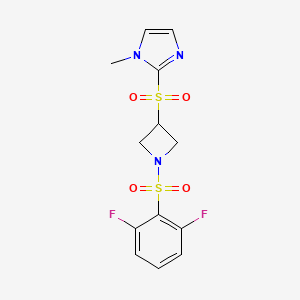

![Methyl 3-[[2-[2-[(2-phenoxyacetyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2752232.png)

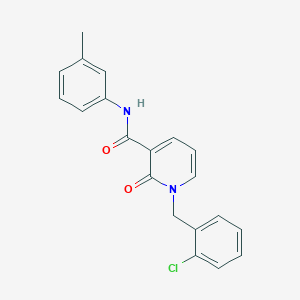

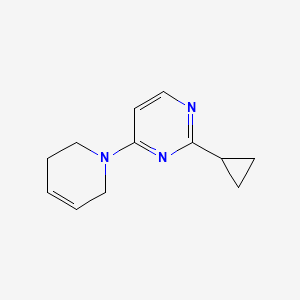

![2,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2752241.png)

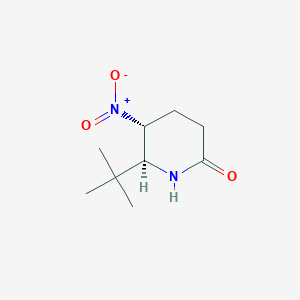

![Methyl 2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2752246.png)

![[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate](/img/structure/B2752247.png)